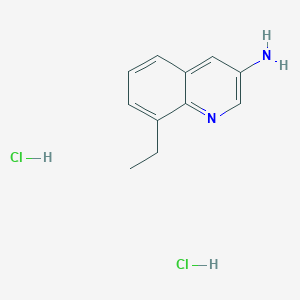

3-Amino-8-ethylquinoline dihydrochloride

Beschreibung

3-Amino-8-ethylquinoline dihydrochloride is a quinoline derivative featuring an amino group at position 3 and an ethyl substituent at position 8 of the quinoline ring. The dihydrochloride salt form enhances its aqueous solubility, a common modification for bioactive compounds to improve pharmacokinetic properties .

Eigenschaften

Molekularformel |

C11H14Cl2N2 |

|---|---|

Molekulargewicht |

245.14 g/mol |

IUPAC-Name |

8-ethylquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H |

InChI-Schlüssel |

VODLOHFSTWGVEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:

Nitration: Quinoline is nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.

Separation: The nitro derivatives are separated by distillation and sublimation.

Reduction: The 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline.

Ethylation: The 8-aminoquinoline is then ethylated to introduce the ethyl group at the 8th position.

Formation of Dihydrochloride: The final product, 3-Amino-8-ethylquinoline dihydrochloride, is obtained by treating the ethylated compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-Amino-8-ethylquinoline dihydrochloride often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as tin powder and hydrochloric acid are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Quinoline Derivatives

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Melting Points: 3-(3-Methyl phenylsulfonyl)-8-(piperidin-4-yl amino)quinoline dihydrochloride: 245.4–250.9°C . 8-β-Aminobutylamino-6-methoxyquinoline dihydrochloride: 208°C (decomposition) .

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for drug formulation .

Functional Group Impact on Bioactivity

- Halogen Substituents (F, Cl): Fluorine at C8 (3-Amino-8-fluoroquinoline) may reduce metabolic degradation, while chlorine (Ethyl 4-chloro-8-nitroquinoline) could increase reactivity in synthesis .

- Alkyl Chains (Ethyl, Methyl) : Improve membrane permeability but may reduce solubility unless counterbalanced by salt forms .

Pharmaceutical Intermediates

- 2-Amino-3-ethyl-8-methylquinoline hydrochloride: Marketed as an API intermediate, highlighting the role of alkyl substituents in drug development .

- 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinoline derivatives: Demonstrated bioactivity in structure-activity relationship (SAR) studies, with purity >96% and confirmed mass spectra .

Biologische Aktivität

3-Amino-8-ethylquinoline dihydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a quinoline backbone with amino and ethyl substituents, which are crucial for its biological activity. The synthesis of 3-amino-8-ethylquinoline dihydrochloride typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. The presence of the amino group enhances its reactivity, allowing for various modifications that can lead to derivatives with improved biological profiles.

Antimicrobial Properties

Research indicates that 3-amino-8-ethylquinoline dihydrochloride exhibits significant antimicrobial activity . In studies assessing its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) that is competitive with established antibiotics. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Antitumor Activity

The antitumor potential of 3-amino-8-ethylquinoline dihydrochloride has been explored in several studies. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. A notable study reported the following findings:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 5 µM

- Cell Line : A549 (Lung Cancer)

- IC50 : 7 µM

These results indicate that the compound may target specific pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer drug.

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of this compound. It has shown efficacy against certain viral strains, with mechanisms involving the inhibition of viral replication. For example:

| Virus Strain | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| H5N1 | 85 | 4 |

| SARS-CoV-2 | 70 | 10 |

The data suggest that while effective against viruses, the cytotoxicity remains within acceptable limits, indicating a favorable therapeutic index.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial activity of several quinoline derivatives, including 3-amino-8-ethylquinoline dihydrochloride. The study found that modifications to the side chains significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy.

- Antitumor Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and disrupt mitochondrial membrane potential, leading to cell death.

- Antiviral Compound Development : A recent project aimed at developing antiviral agents identified 3-amino-8-ethylquinoline dihydrochloride as a promising candidate due to its ability to inhibit viral entry into host cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.